1-Propenyl propyl sulfide

Enzymology Cancer Chemoprevention Allium Bioactivity

1-Propenyl propyl sulfide (CAS 33922-70-2) is a volatile organosulfur compound classified as a thioenol ether. It is a naturally occurring constituent of Welsh onion, scallions, leek, garlic, and shallots, typically present as a mixture of (E)- and (Z)-isomers.

Molecular Formula C6H12S
Molecular Weight 116.23 g/mol
CAS No. 33922-70-2
Cat. No. B1277388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propenyl propyl sulfide
CAS33922-70-2
Molecular FormulaC6H12S
Molecular Weight116.23 g/mol
Structural Identifiers
SMILESCCCSC=CC
InChIInChI=1S/C6H12S/c1-3-5-7-6-4-2/h3,5H,4,6H2,1-2H3
InChIKeyRKVNNVDQIVWRNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Propenyl Propyl Sulfide (CAS 33922-70-2): A Core Thioenol Ether for Allium Flavor and Bioactivity Research


1-Propenyl propyl sulfide (CAS 33922-70-2) is a volatile organosulfur compound classified as a thioenol ether [1]. It is a naturally occurring constituent of Welsh onion, scallions, leek, garlic, and shallots, typically present as a mixture of (E)- and (Z)-isomers [2]. With the molecular formula C6H12S and a monoisotopic mass of 116.06597 Da, it serves as a key reference standard for authenticating Allium-derived flavors and investigating the differential bioactivity of organosulfur compounds [1][3].

Reference Standard Allium flavor authentication & bioactivity research
Isomeric Composition (E)/(Z) mixture, typical for natural occurrence
Research Context Enzyme inhibition mechanism studies & organoleptic profiling

Why 1-Propenyl Propyl Sulfide Cannot Be Swapped for its Isomer, Allyl Propyl Sulfide, in Precision-Critical Applications


Generic substitution within the C6H12S isomer class is scientifically unsound due to region-specific structure-activity relationships. The position of the double bond dictates not only the compound's enzyme inhibition mechanism—where 1-propenyl propyl sulfide acts as a mixed inhibitor of soybean lipoxygenase, distinct from the competitive inhibitors diallyl disulfide and diallyl trisulfide—but also its nuanced organoleptic profile [1]. Even the (E)/(Z) isomer ratio, which is absent in the saturated analog dipropyl sulfide, fine-tunes the balance between fresh onion and cooked garlic notes, making targeted procurement essential for reproducible sensory or bioassay outcomes [2].

Attribute 1-Propenyl propyl sulfide Allyl propyl sulfide
Inhibition Profile Mixed inhibitor Competitive inhibitor
Odor Balance Onion-dominant with garlic nuance Strong pungent garlic
Isomeric Stability Thermodynamically favored (E/Z mixture) Less stable, may isomerize under basic conditions

Direct substitution may alter enzyme kinetic interpretation, sensory reproducibility, and synthetic pathway reliability. Validate isomer identity for precision-critical workflows.

Quantitative Evidence Guide: Verifiable Differentiation of 1-Propenyl Propyl Sulfide from its Closest Analogs


Differentiated Enzyme Inhibition: 1-Propenyl Propyl Sulfide Acts as a Mixed Lipoxygenase Inhibitor, Unlike Competitors

In a head-to-head study on soybean lipoxygenase (EC 1.13.11.12) inhibition, 1-propenylpropyl sulfide was characterized as a mixed inhibitor, a mechanism distinct from the competitive inhibition exhibited by diallyl disulfide and diallyl trisulfide, and the irreversible inhibition of di-(1-propenyl) sulfide (Ki = 59 μM) [1]. This difference in inhibition mechanism is directly tied to the propenyl functional group's interaction at the enzyme's active site, unlike the inactive saturated analog di(n-propyl) disulfide [1].

Inhibition Mechanism
Head-to-head
Mixed inhibitor
Diallyl disulfide: Competitive
Supports differentiated enzyme mechanism studies
Soybean lipoxygenase model; linoleic acid substrate
Enzymology Cancer Chemoprevention Allium Bioactivity

Odor Profile Specificity: A Quantified Balance of Onion and Garlic Notes for Flavor Reconstitution

AI-driven odor profiling quantifies the organoleptic contribution of 1-propenyl propyl sulfide, showing a dominant onion character (79.33%) with a strong secondary garlic note (75.01%) and a sulfurous undertone (61.75%) [1]. This specific ratio creates a fresh, savory, alliaceous profile distinct from diallyl disulfide, which presents a stronger, more pungent, and less balanced garlic aroma, enabling precise flavor reconstitution [2].

Odor Profile
Data to verify
Onion: 79.33%
Garlic: 75.01%
Supports precise flavor reconstitution
AI-derived prediction; sensory validation recommended
Flavor Chemistry Sensory Science Food Technology

Physicochemical Distinction: Density as an Isomer-Specific Purity and Procurement Selector

The reported density of 1-propenyl propyl sulfide is 0.859 g/mL at 25°C, based on literature values . This differs from the density range of 0.9±0.1 g/cm³ for its positional isomer, allyl propyl sulfide (CAS 27817-67-0) . While their boiling points are nearly identical (152-154 °C vs. 152.6±9.0 °C), density provides a measurable, lot-specific metric to distinguish these two C6H12S isomers and verify compound identity upon receipt, preventing cross-contamination in synthetic workflows .

Density Identity
Specification review
0.859 g/mL (25°C)
Allyl isomer: ~0.9 g/cm³
Supports isomer identity verification on receipt
Literature values; in-house QC check recommended
Analytical Chemistry Quality Control Chemical Procurement

Chemical Stability: Base-Catalyzed Isomerization Positioning as a Preferred Synthetic Target

The seminal work by Price and Snyder (1962) established that allyl sulfides undergo base-catalyzed isomerization to their corresponding 1-propenyl sulfide isomers [1]. This implies the 1-propenyl form represents the thermodynamically more stable configuration. For a procurement scientist, sourcing the pre-isomerized 1-propenyl propyl sulfide eliminates the need for an initial isomerization step in synthetic sequences where this specific geometry is required, offering a more atom-economic and streamlined starting point than purchasing allyl propyl sulfide and performing the isomerization in-house [1].

Synthetic Advantage
Class-level
Thermodynamically favored isomer
May simplify synthetic route selection
Base-catalyzed isomerization context; verify lot (E)/(Z) ratio
Organic Synthesis Process Chemistry Isomerization

High-Precision Application Scenarios for 1-Propenyl Propyl Sulfide in Research and Industry


Investigating Mixed-Type Lipoxygenase Inhibition in Cancer Chemoprevention Studies

This compound is the tool of choice for research on Allium-based chemoprevention where the mechanism of enzyme inhibition is the central focus. Given its demonstrated role as a mixed inhibitor of soybean lipoxygenase, it serves as a crucial mechanistic probe to study dual-substrate binding kinetics, which is a distinct mode of action compared to the competitive inhibitors diallyl disulfide and diallyl trisulfide [1]. Researchers can use it to dissect pathways where both competitive and uncompetitive inhibition kinetics are at play.

Authentic Fresh Onion Top-Note Reconstitution in Savory Flavor Formulations

Flavorists can use 1-propenyl propyl sulfide as a key raw material to build a fresh, balanced alliaceous character in complex formulations. Its quantified odor profile, featuring a dominant onion note (79.33%) balanced by garlic (75.01%), makes it indispensable for fine-tuning the top-note of processed foods like soups, sauces, and snack seasonings, where a more pungent, garlic-forward sulfide like diallyl disulfide would overpower the desired fresh onion character [1].

Synthetic Chemistry: A Streamlined Starting Material for Propenyl-Substituted Organosulfur Architectures

For synthetic chemists, sourcing the pre-isomerized 1-propenyl propyl sulfide directly eliminates an inefficient step. Because allyl sulfides are known to isomerize to their propenyl counterparts under basic conditions, purchasing the target compound as the thermodynamically stable starting material simplifies the synthesis of more complex molecules like ajoene analogs or propenyl-containing polysulfides, where specific (E/Z) geometry must be preserved [1].

GC-MS Reference Standard for Differentiating C6H12S Isomers in Complex Allium Matrices

Analytical laboratories require authenticated reference standards to correctly identify volatile compounds in natural products. The close physicochemical properties of propenyl and allyl propyl sulfides lead to potential misidentification in GC-MS analysis. Using an authenticated sample of 1-propenyl propyl sulfide with its known density (0.859 g/mL) and distinct mass spectrum allows for unambiguous identification and quantification of this specific isomer in complex onion or garlic essential oils, ensuring accurate chemotaxonomic analysis [1].

Application
Selection Property
Validation Focus
Lipoxygenase mechanism research
Mixed-type inhibition profile
Enzyme kinetic model validation
Fresh onion flavor reconstitution
Balanced onion/garlic odor ratio
Sensory profile reproducibility
Organosulfur synthesis precursor
Pre-isomerized propenyl geometry
(E)/(Z) isomeric purity
GC-MS isomer identification
Distinct density and mass spectrum
Chromatographic retention authentication
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